molecular formula C19H20N2O B1212257 Meloscine

Meloscine

Cat. No.: B1212257
M. Wt: 292.4 g/mol
InChI Key: BEMFQIDPZLYEBJ-FCLVOEFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meloscine, also known as this compound, is a useful research compound. Its molecular formula is C19H20N2O and its molecular weight is 292.4 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Radical Cascade Cyclization of Divinylcyclopropanes

Key Reaction : Tributyltin radical-initiated [3+2] annulation cascade forms rings C and D in one step .
Mechanism :

  • Tributyltin radical adds to a vinyl group in divinylcyclopropane (DVCP) 4 or 5 .

  • Cyclopropane fragmentation generates radical intermediate A .

  • Sequential 6-exo-trig and 5-exo-trig cyclizations form tricyclic intermediate B .

  • Elimination of the tin radical yields tetracycles 6 or 7 with trans BC-ring fusion .

Data :

SubstrateProductYieldStereochemistry
sec-Amide 4 Lactam 6 38%trans BC-fusion (epithis compound)
tert-Amide 5 Lactam 7 55%trans BC-fusion

This reaction anchors syntheses by Curran and Wipf, enabling core construction in 5 steps .

Ring-Closing Metathesis (RCM) for E-Ring Formation

Key Reaction : Hoveyda-Grubbs II-catalyzed RCM closes the tetrahydropyridine (E-ring) .
Conditions :

  • Catalyst: Hoveyda-Grubbs II (5–10 mol%)

  • Solvent: Toluene or CH₂Cl₂

  • Temperature: 60–100°C

Example :

  • Triene 28 → Tricycle 29 (100% conversion, exclusive trans C20 configuration) .

  • Diastereoselectivity arises from thermodynamic control favoring the less strained product .

Data :

SubstrateProductCatalystYield
23 Lactam 25 Hoveyda-Grubbs II65%
24a Lactam 26a Hoveyda-Grubbs II84%

Epimerization of Epithis compound to this compound

Key Reaction : Base-mediated epimerization at C7 converts epithis compound (2 ) to this compound (1 ) .
Conditions :

  • Base: t-BuOK or K₂CO₃

  • Solvent: MeOH or THF

  • Temperature: 20–70°C

Data :

SubstrateProductConditionsYield
2a 1a t-BuOK, MeOH, 70°C82%
2b 1b t-BuOK, MeOH, 70°C84%

Allenyl Azide Cyclization Cascade

Key Reaction : Thermolysis of allenyl azide 19 forms azabicyclo[3.3.0]octane core 16 via triazoline 18 and diyl 17 .
Mechanism :

  • [3+2] cycloaddition forms triazoline 18 .

  • N₂ elimination generates diyl 17 .

  • Conrotatory electrocyclization yields bicyclic 16 with defined stereochemistry .

Application : Feldman’s synthesis uses this cascade to build the C/D ring system in 16 , later functionalized into this compound .

Functionalization and Diversification

  • D-ring variants : Radical annulation tolerates 5- to 7-membered D-rings (e.g., 17a–c ) .

  • E-ring analogs : Lactams (25 , 26a ) and sultams (26b ) synthesized via RCM .

  • B-ring modifications : Boc, Bn, and sulfonyl groups introduced at nitrogen .

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

(1R,10S,12S,19S)-12-ethenyl-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraen-9-one

InChI

InChI=1S/C19H20N2O/c1-2-18-8-5-10-21-11-9-19(17(18)21)13-6-3-4-7-15(13)20-16(22)14(19)12-18/h2-8,14,17H,1,9-12H2,(H,20,22)/t14-,17+,18+,19+/m1/s1

InChI Key

BEMFQIDPZLYEBJ-FCLVOEFKSA-N

Isomeric SMILES

C=C[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4[C@]35[C@H]1N(CC5)CC=C2

Canonical SMILES

C=CC12CC3C(=O)NC4=CC=CC=C4C35C1N(CC5)CC=C2

Synonyms

epimeloscine
meloscine

Origin of Product

United States

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